molecular formula C16H32ClNO3 B14680645 Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride CAS No. 33421-69-1

Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride

Cat. No.: B14680645
CAS No.: 33421-69-1
M. Wt: 321.9 g/mol
InChI Key: XGTJNGWLPZOORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride typically involves the esterification of valeric acid with 3-morpholinopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the product .

Chemical Reactions Analysis

Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release valeric acid, which can then interact with cellular receptors and enzymes. The morpholine ring in the compound may also contribute to its biological activity by modulating neurotransmitter systems .

Comparison with Similar Compounds

Valeric acid, 2,2,4,4-tetramethyl-, 3-morpholinopropyl ester, hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

33421-69-1

Molecular Formula

C16H32ClNO3

Molecular Weight

321.9 g/mol

IUPAC Name

3-morpholin-4-ylpropyl 2,2,4,4-tetramethylpentanoate;hydrochloride

InChI

InChI=1S/C16H31NO3.ClH/c1-15(2,3)13-16(4,5)14(18)20-10-6-7-17-8-11-19-12-9-17;/h6-13H2,1-5H3;1H

InChI Key

XGTJNGWLPZOORC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C(=O)OCCCN1CCOCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.